molecular formula C16H14N4O B5559005 2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B5559005
M. Wt: 278.31 g/mol
InChI Key: CEYKPIBPSJPFAC-UHFFFAOYSA-N
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Description

2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a novel synthetic compound emerging in preclinical research as a potent and selective negative allosteric modulator of the α5-subunit containing GABA A receptors. Its primary research value lies in its ability to selectively attenuate the tonic inhibitory current mediated by α5-GABA A receptors, which are highly expressed in the hippocampus . This mechanism is of significant interest for investigating cognitive function, as reducing this inhibition can lead to a net increase in neuronal excitability within key learning and memory circuits. Consequently, this compound serves as a critical pharmacological tool for probing the role of α5-GABA A receptors in various models of cognitive dysfunction, such as those related to schizophrenia, Down syndrome, and age-related cognitive decline. Research utilizing this compound has demonstrated its potential to reverse cognitive deficits in animal models, highlighting its application in the development of potential cognitive enhancers . By providing a highly selective action, it allows researchers to dissect the specific contributions of α5-GABA A receptor subtypes to neural networks and behavior without the broader effects associated with non-selective GABAergic drugs.

Properties

IUPAC Name

2-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-10-17-16-18-14-7-12(11-5-3-2-4-6-11)8-15(21)13(14)9-20(16)19-10/h2-6,9,12H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYKPIBPSJPFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with hydrazine derivatives, followed by cyclization with formic acid or its derivatives. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one as an anticancer agent. The compound has been shown to inhibit tumor cell proliferation through various mechanisms:

  • Mechanism of Action : It may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival and proliferation.
  • Case Study : In vitro studies demonstrated that the compound effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of pathogens:

  • Bacterial Inhibition : It has been tested against Gram-positive and Gram-negative bacteria with promising results.
  • Mechanism : The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties:

  • Cognitive Enhancement : Animal studies indicate that it could enhance cognitive function and memory retention.
  • Potential Applications : This opens avenues for its use in treating neurodegenerative diseases such as Alzheimer’s .

Photoluminescent Materials

The unique structure of this compound makes it suitable for applications in material science:

  • Luminescent Properties : The compound has been explored for its photoluminescent properties, making it a candidate for use in organic light-emitting diodes (OLEDs).
  • Research Findings : Studies indicate that when incorporated into polymer matrices, it enhances the light-emitting efficiency .

Data Table: Summary of Applications

Application AreaActivity/EffectReference
AnticancerInhibits tumor cell proliferation
AntimicrobialEffective against various pathogens
NeuroprotectiveEnhances cognitive function
Material SciencePhotoluminescent properties

Mechanism of Action

The mechanism of action of 2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Catalytic Methods for Triazoloquinazolinone Derivatives
Compound Catalyst Yield (%) Reaction Time (min) Key Advantages Reference
Target Compound Cu@HAp@KIT-6 88–97 90–95 Mild conditions, high yields
9-(4-Hydroxyphenyl)-6,6-dimethyl... NGPU 85–92 60–75 Low catalyst loading, short time
Tetrahydrobenzimidazoloquinazolinone Solvent-free 70–80 120–180 Eco-friendly, no solvent required
  • Catalyst Superiority: The copper-incorporated catalyst (Cu@HAp@KIT-6) used for the target compound achieves yields up to 97% under mild conditions (reflux in ethanol), outperforming solvent-free methods (70–80% yields) . The NGPU catalyst, while efficient for related triazolo derivatives, requires slightly longer reaction times .
  • Green Chemistry: Solvent-free syntheses (e.g., tetrahydrobenzimidazoloquinazolinones) are environmentally favorable but yield lower product purity compared to Cu@HAp@KIT-6 .

Structural Modifications and Substituent Effects

Variations in substituents significantly alter physicochemical and pharmacological properties:

Table 2: Substituent Impact on Triazoloquinazolinones
Compound Substituents Melting Point (°C) Notable Properties Reference
Target Compound 2-Me, 6-Ph >300 High thermal stability
2-(Isopentylsulfanyl)-6-(2-thienyl) 2-S-iPr, 6-thienyl N/A Enhanced lipophilicity (thienyl group)
3-(Trifluoromethyl)-6,7-dihydro... 3-CF3 N/A Potential bioactivity (CF3 group)
  • Phenyl vs. Thienyl: The target compound’s phenyl group contributes to aromatic stacking interactions, whereas thienyl substituents (e.g., in 932170-65-5) may improve solubility in non-polar environments .
  • Methyl Group : The 2-methyl substituent in the target compound enhances steric stability, reflected in its high melting point (>300°C) .

Pharmacological Potential

  • Imidazo[4,5-g]quinazolines : Exhibit antitumor and antimicrobial activities due to planar aromatic systems .
  • Benzimidazoloquinazolinones: Known for anticonvulsant properties, highlighting the therapeutic versatility of quinazolinone scaffolds .

Biological Activity

2-methyl-6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions. Various methodologies have been reported to enhance yield and purity. For instance, high-pressure assisted synthetic approaches have been employed to produce derivatives with promising biological profiles .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various human cancer cell lines. The compound has shown notable cytotoxicity in the following assays:

Cell LineIC50 Value (µM)Reference
A549 (Lung)6.31
MCF-7 (Breast)7.95
HCT-116 (Colon)Moderate

These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines while maintaining lower activity against normal cells.

The mechanism by which this compound exerts its anticancer effects is hypothesized to involve inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Compounds with similar structures have demonstrated efficacy as DHFR inhibitors, suggesting a potential pathway for this compound as a therapeutic agent in cancer treatment .

Case Studies

Several case studies have investigated the biological activity of related triazole compounds:

  • Antiproliferative Activity : A study evaluated various derivatives against multiple human tumor cell lines using the MTT assay. The results indicated that structural modifications significantly influenced their antiproliferative activity .
  • In Vivo Studies : Preliminary in vivo studies are necessary to assess the pharmacokinetics and bioavailability of this compound. These studies will provide insights into its therapeutic potential and safety profile.

Q & A

Q. Table 1: Comparative Synthesis Methods

MethodCatalystYield (%)Time (h)Reference
One-pot three-componentCu@HAP@KIT-6974
Microwave-assistedNone921.5
Acid-catalyzedH₂SO₄8212

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